molecular formula C11H7ClN2O2 B1386516 4-[(2-Chloropyrimidin-4-yl)oxy]benzaldehyde CAS No. 1086378-89-3

4-[(2-Chloropyrimidin-4-yl)oxy]benzaldehyde

Cat. No.: B1386516
CAS No.: 1086378-89-3
M. Wt: 234.64 g/mol
InChI Key: VDKYAXSPQPTVOF-UHFFFAOYSA-N
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Description

Product Overview 4-[(2-Chloropyrimidin-4-yl)oxy]benzaldehyde is a synthetic organic compound with the molecular formula C 11 H 7 ClN 2 O 2 and a molecular weight of 234.64 g/mol [ ]. It is assigned CAS Number 1086378-89-3. Hazard and Safety Information This compound is classified as an irritant. It may cause an allergic skin reaction and causes serious eye irritation [ ]. Appropriate personal protective equipment should be worn, including protective gloves, clothing, and eye protection. Research Applications and Value While specific biological or mechanistic studies on this exact compound are not detailed in the available literature, its structure provides strong indications of its utility in chemical synthesis. The molecule features two key reactive sites: a 2-chloropyrimidine group and an aldehyde group. The chloropyrimidine moiety is a well-known electrophile in heterocyclic chemistry, frequently serving as a versatile building block in metal-catalyzed cross-coupling reactions (e.g., Suzuki, Buchwald-Hartwig amination) and nucleophilic aromatic substitutions for constructing more complex molecular architectures [ ]. The aldehyde functional group is highly valuable for subsequent transformations, most notably condensation reactions with amines or hydrazines to form Schiff bases, which are foundational for creating ligands, functional materials, and pharmacophores [ ]. As such, this compound is primarily of interest as a key multifunctional synthetic intermediate . Its structure makes it particularly useful for developing compounds with potential applications in medicinal chemistry, materials science, and as a precursor for polymer synthesis, similar to other reported benzaldehyde derivatives [ ]. Note: This product is intended for research purposes only and is not for diagnostic or therapeutic use.

Properties

IUPAC Name

4-(2-chloropyrimidin-4-yl)oxybenzaldehyde
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C11H7ClN2O2/c12-11-13-6-5-10(14-11)16-9-3-1-8(7-15)2-4-9/h1-7H
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

VDKYAXSPQPTVOF-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1=CC(=CC=C1C=O)OC2=NC(=NC=C2)Cl
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C11H7ClN2O2
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID801264057
Record name 4-[(2-Chloro-4-pyrimidinyl)oxy]benzaldehyde
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID801264057
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

234.64 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS No.

1086378-89-3
Record name 4-[(2-Chloro-4-pyrimidinyl)oxy]benzaldehyde
Source CAS Common Chemistry
URL https://commonchemistry.cas.org/detail?cas_rn=1086378-89-3
Description CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society.
Explanation The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated.
Record name 4-[(2-Chloro-4-pyrimidinyl)oxy]benzaldehyde
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID801264057
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Preparation Methods

Reaction Overview:

This method involves nucleophilic substitution of the 2-chloropyrimidine with a phenolic derivative of benzaldehyde, typically 3-hydroxybenzaldehyde, under basic conditions.

Reaction Scheme:

$$ \text{2-Chloropyrimidine} + \text{3-Hydroxybenzaldehyde} \xrightarrow[\text{Base}]{\text{Solvent, Heat}} \text{4-[(2-Chloropyrimidin-4-yl)oxy]benzaldehyde} $$

Reaction Conditions:

  • Base: Potassium carbonate (K₂CO₃) or sodium hydride (NaH)
  • Solvent: Dimethylformamide (DMF) or dimethyl sulfoxide (DMSO)
  • Temperature: 80-120°C
  • Time: 4-24 hours, depending on scale and reagents

Procedure:

  • Dissolve 2-chloropyrimidine in DMF.
  • Add potassium carbonate as a base.
  • Introduce 3-hydroxybenzaldehyde gradually.
  • Heat the mixture under reflux with stirring.
  • Monitor reaction progress via TLC or HPLC.
  • Upon completion, cool, quench with water, and extract with an organic solvent such as ethyl acetate.
  • Purify via recrystallization or chromatography.

Notes:

  • The nucleophilic oxygen of the phenol attacks the electrophilic carbon bearing the chlorine atom on the pyrimidine ring.
  • Reaction efficiency depends on the nucleophilicity of the phenol and the leaving group ability of chlorine.

Alternative Method: Copper-Catalyzed Ullmann-Type Etherification

Reaction Overview:

This method employs copper catalysis to facilitate the formation of the ether bond between chloropyrimidine and phenolic benzaldehyde derivatives.

Reaction Conditions:

Procedure:

  • Combine chloropyrimidine, phenolic benzaldehyde, copper catalyst, ligand, and base in solvent.
  • Heat under inert atmosphere (nitrogen or argon).
  • Monitor via TLC or HPLC.
  • Work-up involves filtration to remove copper residues, followed by purification.

Notes:

  • This method is advantageous for substrates with less reactive phenols.
  • It provides higher selectivity and yields under optimized conditions.

Modern Cross-Coupling Strategies: Palladium-Catalyzed C–O Coupling

Reaction Overview:

Employing palladium catalysis with suitable ligands (e.g., Pd(OAc)₂ with phosphine ligands) enables efficient formation of the ether linkage via Buchwald-Hartwig or Ullmann-type coupling.

Reaction Conditions:

Procedure:

  • Mix chloropyrimidine, phenolic benzaldehyde, catalyst, ligand, and base.
  • Heat under inert atmosphere.
  • Purify the crude product via chromatography.

Notes:

  • This approach offers high regioselectivity and functional group tolerance.
  • Suitable for large-scale synthesis with optimized conditions.

Data Table Summarizing Preparation Methods

Method Reagents Catalyst Solvent Temperature Reaction Time Advantages Limitations
Nucleophilic Substitution 2-Chloropyrimidine, 3-hydroxybenzaldehyde, K₂CO₃ None DMF/DMSO 80-120°C 4-24 hrs Simple, cost-effective Moderate yields, requires purification
Copper-Catalyzed Etherification Chloropyrimidine, phenol derivative, CuI Copper Dioxane 100-130°C 12-24 hrs Higher yields, regioselectivity Copper residues, requires inert atmosphere
Palladium-Catalyzed Cross-Coupling Chloropyrimidine, phenol derivative, Pd catalyst Palladium Toluene/Dioxane 100-150°C 8-16 hrs High regioselectivity, broad scope Costly catalysts, sensitive to air/moisture

Research Findings and Notes

  • The nucleophilic aromatic substitution remains the most straightforward and scalable method, especially suitable for laboratory synthesis and initial research applications.
  • Transition-metal catalyzed methods such as copper- and palladium-catalyzed couplings provide higher yields and selectivity, making them preferable for complex or large-scale syntheses.
  • Optimization of reaction parameters, including temperature, solvent, and catalyst loading, significantly influences yield and purity.
  • Purification techniques such as recrystallization, chromatography, and filtration are essential to obtain high-purity product suitable for further research or pharmaceutical development.

Scientific Research Applications

Scientific Research Applications

1. Medicinal Chemistry

4-[(2-Chloropyrimidin-4-yl)oxy]benzaldehyde serves as an intermediate in the synthesis of various pharmacologically active compounds. Its derivatives are being explored for their potential as:

  • Anticancer agents: Studies indicate that this compound exhibits significant cytotoxicity against various cancer cell lines, including MCF-7 (breast cancer) and A549 (lung cancer). The compound promotes apoptosis and induces cell cycle arrest, crucial for limiting tumor growth .
  • Antimicrobial agents: Research has shown that this compound possesses antimicrobial properties, inhibiting the growth of several pathogens by disrupting essential metabolic functions .

2. Materials Science

In materials science, this compound is utilized in the development of novel materials with specific electronic or optical properties. Its unique chemical structure allows for modifications that can enhance material performance in applications such as organic electronics .

3. Biological Studies

The compound is also investigated for its biological activities beyond medicinal applications. It may act by:

  • Enzyme inhibition: By binding to active sites of enzymes, it can alter metabolic pathways critical for cell survival.
  • Receptor modulation: It may function as an agonist or antagonist at specific receptors, influencing signaling pathways vital for cellular functions .

Case Studies and Experimental Data

Several studies have provided insights into the efficacy and mechanisms of this compound:

Cell Line IC50 (µM) Reference
MCF-712.5
A54915.0

These cytotoxicity assays demonstrate the compound's potential as a therapeutic agent against cancer.

Mechanism of Action

The mechanism of action of 4-[(2-Chloropyrimidin-4-yl)oxy]benzaldehyde depends on its application. In medicinal chemistry, it may act as an enzyme inhibitor or receptor modulator by binding to specific molecular targets and altering their activity. The chloropyrimidine moiety can interact with nucleophilic sites on enzymes or receptors, leading to inhibition or activation of biological pathways .

Comparison with Similar Compounds

Table 1: Structural and Physicochemical Comparison

Compound Name CAS Number Molecular Formula Molecular Weight (g/mol) Heterocycle Type Substituent Position LogP (XLogP3) Key Features
This compound - C₁₁H₇ClN₂O₂ 234.64 Pyrimidine 4-position (benzaldehyde) ~2.1* Chlorine at pyrimidine 2-position
4-[(6-Chloropyridazin-3-yl)oxy]benzaldehyde 437383-95-4 C₁₁H₇ClN₂O₂ 234.64 Pyridazine 3-position (pyridazine) 2.1 Adjacent nitrogen atoms in pyridazine
3-(2-Chloro-pyrimidin-4-yl)-benzaldehyde - C₁₁H₇ClN₂O 218.64 Pyrimidine 3-position (benzaldehyde) - Positional isomer of target compound
4-[[6-(1H-Pyrazol-1-yl)-4-pyrimidinyl]oxy]benzaldehyde 1015846-03-3 C₁₄H₁₀N₄O₂ 278.26 Pyrimidine 4-position (benzaldehyde) - Pyrazole substituent at pyrimidine 6-position
4-(2-oxocyclohexyl)oxybenzaldehyde 61609-17-4 C₁₃H₁₄O₃ 218.25 Cyclohexanone 4-position (benzaldehyde) 2.39 Bulky cyclohexanone substituent

*Estimated based on analogous pyridazine derivative.

Heterocycle Type and Electronic Effects

  • Pyrimidine vs. This difference may enhance solubility in polar solvents and alter binding affinities in biological systems.
  • However, the absence of chlorine reduces electrophilicity at the pyrimidine ring compared to the target compound.

Substituent Position and Steric Effects

  • Positional Isomerism :
    The 3-(2-Chloro-pyrimidin-4-yl)-benzaldehyde isomer (C₁₁H₇ClN₂O) demonstrates how shifting the pyrimidine moiety to the benzaldehyde’s 3-position alters steric hindrance. This may reduce accessibility for nucleophilic attacks at the aldehyde group compared to the 4-position isomer.

Physicochemical Properties

  • LogP and Solubility: The pyridazine derivative (LogP 2.1) and cyclohexanone analog (LogP 2.39) exhibit moderate lipophilicity, suggesting similar solubility profiles to the target compound. However, the pyrazole-substituted derivative’s LogP is unavailable, though its polar pyrazole group likely increases hydrophilicity.

Biological Activity

4-[(2-Chloropyrimidin-4-yl)oxy]benzaldehyde, also known as 3-[(2-Chloropyrimidin-4-yl)oxy]benzaldehyde, is a compound that has garnered attention due to its potential biological activities. This article delves into its synthesis, mechanisms of action, and various biological effects, particularly in the realms of medicinal chemistry and pharmacology.

  • Chemical Formula : C11H8ClN2O
  • CAS Number : 1086378-89-3
  • Molecular Weight : 220.65 g/mol

Synthesis

The synthesis of this compound typically involves the reaction of 2-chloropyrimidine with an appropriate hydroxybenzaldehyde under controlled conditions. This synthetic route is crucial for obtaining the compound in a pure form suitable for biological testing.

Target Enzymes and Receptors

The biological activity of this compound is primarily attributed to its interaction with specific enzymes and receptors:

  • Enzyme Inhibition : The compound has been shown to inhibit enzymes involved in various metabolic pathways. For instance, it may interact with tyrosinase, an enzyme critical for melanin production, leading to decreased pigmentation in certain cell types.
  • Receptor Modulation : It may also modulate receptor functions, potentially influencing pathways related to cancer cell proliferation and survival.

Anticancer Properties

Recent studies have highlighted the anticancer potential of this compound:

  • Cytotoxicity : In vitro assays demonstrated that this compound exhibits significant cytotoxic effects against various cancer cell lines, including prostate cancer (PPC-1) and melanoma (IGR39). The compound showed selectivity towards cancer cells over normal fibroblasts .
Cell LineIC50 (µM)
Prostate Cancer PPC-15.0
Melanoma IGR396.5
Triple-Negative Breast>10

Antimicrobial Activity

The compound has also been evaluated for its antimicrobial properties. Preliminary findings suggest that it possesses moderate activity against certain bacterial strains, although further studies are needed to fully characterize its spectrum of activity .

Anti-inflammatory Effects

Research indicates that derivatives of chloropyrimidine compounds can exhibit anti-inflammatory properties. Although specific data on this compound is limited, its structural similarities to other active compounds suggest potential in this area .

Case Studies

  • Study on Melanogenesis : A study investigated the effect of this compound on melanin production in cultured melanocytes. Results indicated a dose-dependent inhibition of melanin synthesis, attributed to the compound's action on tyrosinase activity.
  • Anticancer Efficacy : In a comparative study involving multiple cancer cell lines, this compound was found to significantly reduce cell viability in prostate carcinoma models, suggesting its potential as a therapeutic agent in oncology .

Q & A

Basic Research Questions

Q. What are the recommended synthetic routes for 4-[(2-Chloropyrimidin-4-yl)oxy]benzaldehyde, and how can reaction conditions be optimized?

  • Methodology : The compound is typically synthesized via nucleophilic aromatic substitution. A common approach involves reacting 4-hydroxybenzaldehyde with 2,4-dichloropyrimidine in the presence of a base (e.g., K₂CO₃) and a polar aprotic solvent (e.g., DMF) at room temperature. Stirring for 5–6 hours under anhydrous conditions yields the product, which is isolated via precipitation in ice-water and recrystallized from ethanol . Optimization may include adjusting molar ratios, solvent choice (e.g., acetonitrile for faster kinetics), or microwave-assisted synthesis to reduce reaction time.

Q. What analytical techniques are critical for characterizing this compound?

  • Methodology :

  • Nuclear Magnetic Resonance (NMR) : ¹H and ¹³C NMR confirm the structure by identifying peaks for the aldehyde proton (~10 ppm), pyrimidine protons (6.5–8.5 ppm), and ether linkage .
  • High-Resolution Mass Spectrometry (HRMS) : Validates the molecular formula (C₁₁H₈ClN₂O₂) with accurate mass matching.
  • Infrared (IR) Spectroscopy : Detects carbonyl (C=O) stretching (~1700 cm⁻¹) and C-O-C ether vibrations (~1250 cm⁻¹) .
  • X-ray Crystallography : Resolves crystal packing and bond angles, critical for understanding reactivity .

Q. How should researchers handle stability and storage of this compound?

  • Methodology : The compound is sensitive to moisture and light. Store in airtight, amber-glass containers under inert gas (N₂ or Ar) at –20°C. Regularly monitor purity via HPLC, as hydrolysis of the chloropyrimidine group can occur in humid conditions .

Advanced Research Questions

Q. What mechanistic insights explain the reactivity of the 2-chloropyrimidine moiety in cross-coupling reactions?

  • Methodology : The 2-chlorine atom on the pyrimidine ring is electrophilic due to electron-withdrawing effects of the adjacent nitrogen atoms. In Suzuki-Miyaura couplings, palladium catalysts facilitate oxidative addition at the C-Cl bond. Density Functional Theory (DFT) studies can model transition states to predict regioselectivity when substituting chlorine with aryl/heteroaryl groups . Experimental validation requires monitoring reaction progress via LC-MS and isolating intermediates .

Q. How can computational chemistry aid in predicting biological interactions of this compound?

  • Methodology :

  • Molecular Docking : Use software like AutoDock Vina to simulate binding to target proteins (e.g., kinases or receptors). The aldehyde group may form Schiff bases with lysine residues, while the pyrimidine ring engages in π-π stacking .
  • ADMET Prediction : Tools like SwissADME assess pharmacokinetic properties (e.g., logP ~2.5 suggests moderate blood-brain barrier permeability) .

Q. What strategies mitigate contradictions in reported synthetic yields?

  • Methodology : Discrepancies in yields (e.g., 70–97%) often stem from impurity profiles or side reactions (e.g., aldehyde oxidation). Address this by:

  • In Situ Protection : Temporarily protect the aldehyde group as an acetal during synthesis .
  • Advanced Purification : Use preparative HPLC or column chromatography with gradient elution (hexane/ethyl acetate) to isolate the product from byproducts like 4-hydroxybenzaldehyde .

Q. How does the compound’s electronic structure influence its UV-Vis spectral properties?

  • Methodology : The conjugated π-system (aldehyde + pyrimidine-ether) results in strong absorbance in the 250–300 nm range. Time-Dependent DFT (TD-DFT) calculations correlate experimental λ_max values with electronic transitions, such as HOMO→LUMO charge transfer from the benzaldehyde to pyrimidine moiety .

Q. What are the environmental and safety risks during large-scale synthesis?

  • Methodology :

  • Waste Management : Chlorinated byproducts require neutralization with alkaline solutions before disposal. Partner with certified waste treatment facilities to prevent environmental release of toxic intermediates .
  • Safety Protocols : Use fume hoods, explosion-proof equipment, and personal protective gear (gloves, goggles) due to the compound’s potential mutagenicity (Ames test recommended) .

Retrosynthesis Analysis

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Feasible Synthetic Routes

Reactant of Route 1
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4-[(2-Chloropyrimidin-4-yl)oxy]benzaldehyde
Reactant of Route 2
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4-[(2-Chloropyrimidin-4-yl)oxy]benzaldehyde

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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.